Class‑Level SENP Inhibitory Potency Extrapolated from a Structurally Related Lead
No direct biochemical data are available for 5-nitro-N-(2-phenoxyphenyl)-1-benzothiophene-2-carboxamide. The closest published analog is the virtual screening hit ZCL951, which shares the benzothiophene‑2‑carboxamide core but carries a different (undisclosed) substitution pattern. ZCL951 inhibited SENP1, SENP2, and SENP5 with IC50 values in the low micromolar range (exact figures not disclosed for ZCL951 alone); subsequent optimisation yielded compound 77 (ethylacetate analog) with a SENP2 IC50 of 0.56 µM and 33‑fold selectivity over SENP5 [1]. Because the 5‑nitro group is absent in ZCL951 and compound 77, the quantitative impact of the nitro substitution on SENP activity cannot be reliably estimated from these data. This evidence is therefore class‑level inference only.
| Evidence Dimension | SENP2 inhibitory potency |
|---|---|
| Target Compound Data | Not available (compound not tested in published SENP assay) |
| Comparator Or Baseline | Optimised analog 'compound 77' (benzothiophene‑2‑carboxamide chemotype): IC50 = 0.56 µM |
| Quantified Difference | Cannot be calculated – target data absent |
| Conditions | Recombinant SENP2 enzyme; substrate: SUMO‑AMC; endpoint fluorescence assay (Wang et al., 2020) |
Why This Matters
The SENP2-SENP5 selectivity window observed in the Wang series (33‑fold) represents a key differentiation axis for benzothiophene‑2‑carboxamides; a user considering this compound for SENP inhibitor screening should recognise that its selectivity profile is entirely unknown and must be determined experimentally.
- [1] Wang, Z. et al. (2020) 'Benzothiophene-2-carboxamide derivatives as SENPs inhibitors with selectivity within SENPs family', European Journal of Medicinal Chemistry, 204, 112553. PMID: 32717481. View Source
